molecular formula C18H19N3OS B5701304 N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5701304
M. Wt: 325.4 g/mol
InChI Key: GYXAFBMRIZPUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. Glutamine is an important nutrient for cancer cells, and BPTES has shown potential as an anticancer agent.

Mechanism of Action

N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide targets glutaminase, an enzyme involved in glutamine metabolism. Glutamine is an important nutrient for cancer cells, as it is used for energy production and biosynthesis. By inhibiting glutaminase, N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide reduces the availability of glutamine, leading to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease the levels of certain metabolites involved in cancer cell metabolism.

Advantages and Limitations for Lab Experiments

One advantage of N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is its specificity for glutaminase, which reduces the risk of off-target effects. However, N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have limited efficacy in some cancer cell lines, and its use may be limited by toxicity concerns.

Future Directions

Future research on N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide could focus on improving its efficacy and reducing toxicity, as well as exploring its potential for use in combination with other anticancer agents. Additionally, further studies could investigate the role of glutamine metabolism in cancer progression and identify other potential targets for therapeutic intervention.

Synthesis Methods

N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-(1-pyrrolidinyl)aniline with carbon disulfide and 4-nitrobenzoyl chloride, followed by reduction and deprotection steps. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the efficacy of other anticancer agents when used in combination.

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(14-6-2-1-3-7-14)20-18(23)19-15-8-10-16(11-9-15)21-12-4-5-13-21/h1-3,6-11H,4-5,12-13H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAFBMRIZPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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